molecular formula C21H21N3O4 B2906843 6-methoxy-N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide CAS No. 1251631-81-8

6-methoxy-N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Número de catálogo: B2906843
Número CAS: 1251631-81-8
Peso molecular: 379.416
Clave InChI: NKRMKUIUALQYAY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 6-methoxy-N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (hereafter referred to as the "target compound") is a dihydropyridazine derivative featuring:

  • A 4-methylphenyl substituent at position 1 of the pyridazine ring.
  • A 6-methoxy group at position 4.
  • A 2-methoxybenzyl carboxamide moiety at position 2.

Its molecular formula is C21H21N3O4 (molecular weight: 379.41 g/mol) .

Propiedades

IUPAC Name

6-methoxy-N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-8-10-16(11-9-14)24-19(28-3)12-17(25)20(23-24)21(26)22-13-15-6-4-5-7-18(15)27-2/h4-12H,13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRMKUIUALQYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=O)C(=N2)C(=O)NCC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position Isomerism: 2-Methoxy vs. 3-Methoxybenzyl

The compound BI73110 (6-methoxy-N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide) differs from the target compound only in the position of the methoxy group on the benzyl substituent (3-methoxy vs. 2-methoxy) . Key implications include:

  • Electronic Effects : The ortho-methoxy group could engage in intramolecular hydrogen bonding, affecting solubility and conformational stability.
Property Target Compound BI73110
Methoxy Position 2-Methoxybenzyl 3-Methoxybenzyl
Molecular Weight 379.41 g/mol 379.41 g/mol
Melting Point Not Reported Not Reported

Halogenated vs. Methyl/Methoxy Substituents

Chlorophenyl and Bromophenyl Derivatives

Compounds such as N-(3-chloro-4-methoxyphenyl)-6-methoxy-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (, Compound 7) feature halogen (Cl) and additional methoxy groups . Key differences:

  • Molecular Weight : The chloro and methoxy substituents increase the molecular weight to 415.83 g/mol vs. 379.41 g/mol for the target compound.
Dichlorophenyl Analogs

N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide () replaces the 4-methylphenyl group with a 4-methoxyphenyl and introduces dichlorophenyl at the carboxamide . This results in:

  • Increased Polarity: Dichlorophenyl may reduce solubility in nonpolar solvents.
  • Bioactivity : Chlorine atoms are often used to enhance binding affinity in enzyme inhibitors.
Property Target Compound , Compound 7 Compound
Substituents 4-Methylphenyl 4-Methoxyphenyl, Cl 4-Methoxyphenyl, 3,4-Cl2
Molecular Weight 379.41 g/mol 415.83 g/mol 379.29 g/mol (estimated)
Key Functional Groups 2-MeO, 4-Me 6-MeO, 4-MeO, Cl 4-MeO, 3,4-Cl2

Piperidine/Piperazine-Modified Analogs

Compounds in and (e.g., Compounds 36, 40, 47) incorporate piperidine or piperazine rings into the quinoline-phenoxy side chains . These modifications:

  • Enhance Solubility : Nitrogen-containing heterocycles improve aqueous solubility.
  • Pharmacophore Diversity : Introduce hydrogen-bonding or cationic interactions absent in the target compound.
Property Target Compound Compound 36 ()
Heterocyclic Moieties None Piperidine
Molecular Weight 379.41 g/mol 672.24 g/mol
Yield Not Reported 48.7%

Simplified Pyridazine Derivatives

N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide () lacks the 4-methylphenyl and 2-methoxybenzyl groups, resulting in a smaller molecular framework (C13H13N3O3, 267.27 g/mol) . This simplification may reduce synthetic complexity but limit target selectivity.

Key Research Findings

  • Substituent Position Matters : The 2-methoxybenzyl group in the target compound likely confers distinct conformational preferences compared to 3-methoxy isomers .
  • Halogens vs. Methyl Groups : Chlorine/bromine substituents enhance molecular weight and lipophilicity but may compromise metabolic stability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.